2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine
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Overview
Description
2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine is an organic compound with the molecular formula C11H23NO. It is characterized by its oxolane ring structure, which is substituted with tetramethyl groups and an isopropylamine group. This compound is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine typically involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane with isopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
2,2,5,5-Tetramethyl-N-(propan-2-yl)oxolan-3-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-1,3-dioxane: A precursor in the synthesis of 2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound with similar structural features.
Thiophene-2-boronic acid pinacol ester: Another compound with a similar boron-containing structure.
Uniqueness
This compound is unique due to its specific combination of an oxolane ring with tetramethyl and isopropylamine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-propan-2-yloxolan-3-amine |
InChI |
InChI=1S/C11H23NO/c1-8(2)12-9-7-10(3,4)13-11(9,5)6/h8-9,12H,7H2,1-6H3 |
InChI Key |
QCVAPNHONACYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC(OC1(C)C)(C)C |
Origin of Product |
United States |
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